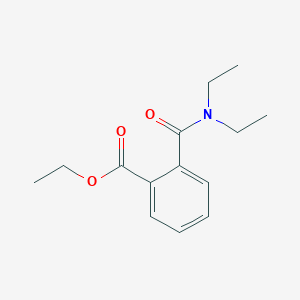

Ethyl 2-(diethylcarbamoyl)benzoate

Description

Ethyl 2-(diethylcarbamoyl)benzoate is a benzoate ester derivative featuring a diethylcarbamoyl group (-CONEt₂) at the ortho position of the benzene ring. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. The compound’s structure combines the ester functionality of ethyl benzoate with a carbamate group, which confers unique physicochemical properties such as enhanced stability and moderate polarity. For example, ethyl benzoate derivatives are widely used as intermediates in drug development, leveraging their reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

ethyl 2-(diethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)11-9-7-8-10-12(11)14(17)18-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVVPRGNRXTJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500221 | |

| Record name | Ethyl 2-(diethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24677-02-9 | |

| Record name | Ethyl 2-(diethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethylcarbamoyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. One common method involves the reaction of 2-(diethylcarbamoyl)benzoic acid with ethanol under acidic conditions to form the desired ester . The reaction is typically carried out under reflux to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of integrated batch reactive distillation columns has also been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethylcarbamoyl)benzoate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH) at low temperatures.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-(diethylcarbamoyl)benzoic acid and ethanol.

Reduction: 2-(diethylcarbamoyl)benzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

Ethyl 2-(diethylcarbamoyl)benzoate has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

2. Antimicrobial Activity:

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. This makes it a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Agricultural Applications

1. Pesticide Formulation:

The compound is used in the formulation of pesticides due to its effectiveness in controlling various pests. Its ability to penetrate plant tissues enhances its efficacy as a protective agent against insects and diseases .

2. Plant Growth Regulators:

this compound may also serve as a plant growth regulator, promoting growth and improving crop yields when applied in appropriate concentrations.

Materials Science Applications

1. Coatings and Polymers:

The compound's properties make it suitable for use in coatings and polymer formulations. It can enhance the durability and chemical resistance of coatings used in various industries, including automotive and construction .

2. UV-Curable Resins:

this compound can act as a photoinitiator in UV-curable resins, facilitating the curing process upon exposure to ultraviolet light. This application is particularly valuable in the production of inks, adhesives, and other materials requiring rapid curing times .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the diethylcarbamoyl group could enhance this activity further.

Case Study 2: Agricultural Use

In agricultural trials, formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The compound was applied at varying concentrations, with optimal results observed at mid-range dosages.

Mechanism of Action

The mechanism of action of ethyl 2-(diethylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems . The diethylcarbamoyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Physicochemical Properties

Solubility :

- Polar substituents like sulfonamide (-SO₂NH₂) enhance water solubility, whereas bulky groups (e.g., diethylcarbamoyl) reduce it due to increased hydrophobicity .

- Ethyl 2-methoxybenzoate’s lower molecular weight and methoxy group contribute to higher volatility, making it suitable for aerosol applications .

Thermal Stability :

- Amide and carbamate groups (e.g., diethylcarbamoyl) improve thermal stability compared to esters with reactive substituents like isothiocyanato .

Biological Activity

Ethyl 2-(diethylcarbamoyl)benzoate is a chemical compound with potential applications in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant research findings.

Synthesis

This compound can be synthesized through the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The hydrolysis of this compound yields 2-(diethylcarbamoyl)benzoic acid and ethanol, while reduction leads to the formation of 2-(diethylcarbamoyl)benzyl alcohol.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with various enzymes and receptors within biological systems. This interaction is crucial for understanding how the compound exerts its effects on cellular pathways and biological functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives similar to this compound showed significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 0.03 μg/mL, indicating potent antibacterial properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For instance, a derivative exhibited an IC50 greater than 64 μg/mL against Vero cells, suggesting a favorable selectivity index (SI) above 320, which indicates low toxicity to mammalian cells while retaining antibacterial efficacy .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Notes |

|---|---|---|---|

| This compound | 0.03 | >64 | High antibacterial potency |

| Ethyl benzoate | >100 | Not specified | Lacks diethylcarbamoyl group |

| 2-(Diethylcarbamoyl)benzoic acid | Varies | Not specified | Metabolite of DEET; studied for insect repellent properties |

Case Studies

- Antimycobacterial Activity : A series of studies focused on the synthesis of derivatives based on this compound revealed that modifications at the R1 and R2 positions could enhance antimycobacterial activity. For example, compounds bearing bulky cyclic amines demonstrated improved potency compared to simpler amines .

- Therapeutic Applications : Investigations into the therapeutic potential of this compound have shown promise in treating conditions associated with bacterial infections. Its ability to inhibit bacterial RNA polymerase has been highlighted as a mechanism for its antibacterial effects, suggesting potential for use in antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.